molecular formula C8H16ClN B14078839 2-Cyclobutylpyrrolidine hydrochloride CAS No. 1228879-48-8

2-Cyclobutylpyrrolidine hydrochloride

Cat. No.: B14078839
CAS No.: 1228879-48-8
M. Wt: 161.67 g/mol
InChI Key: KJLODOLSXAJZFG-UHFFFAOYSA-N
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Description

2-Cyclobutylpyrrolidine hydrochloride is a chemical compound with the molecular formula C8H15N·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpyrrolidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity in the formation of the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated pyrrolidine derivatives.

Scientific Research Applications

2-Cyclobutylpyrrolidine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a simpler structure.

    Pyrrolizine: A bicyclic derivative with additional ring fusion.

    Pyrrolidine-2-one: A lactam derivative with a carbonyl group.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups at positions 2 and 5.

Uniqueness: 2-Cyclobutylpyrrolidine hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

1228879-48-8

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

2-cyclobutylpyrrolidine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-3-7(4-1)8-5-2-6-9-8;/h7-9H,1-6H2;1H

InChI Key

KJLODOLSXAJZFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CCCN2.Cl

Origin of Product

United States

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